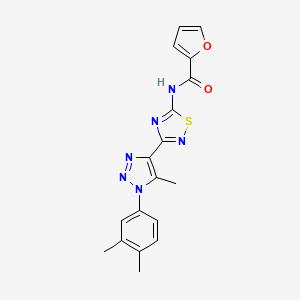
N-(3-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several heterocyclic moieties, including a 1,2,3-triazole, a 1,2,4-thiadiazole, and a furan. These rings are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The compound contains several aromatic rings (triazole, thiadiazole, and furan) which are likely to contribute to its stability and possibly its reactivity. The presence of nitrogen and sulfur atoms in these rings could also influence its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its size, shape, the presence of polar or charged groups, and the specific arrangement of its atoms .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Patel, H. S. Patel, and Shah (2015) details the synthesis of novel heterocyclic compounds including derivatives similar to the specified chemical structure. These compounds were synthesized through reactions involving amino-triazole-thiol and benzoic acid derivatives. Spectroscopic methods such as NMR, FT-IR, and LC-MS were employed for characterization, underscoring the compound's structural features and potential for further modification (Patel, Patel, & Shah, 2015).
- El-Essawy and Rady (2011) described the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-yl-methylidene) derivatives. These compounds exhibit varied biological activities, hinting at the versatility of such structures for pharmaceutical applications (El-Essawy & Rady, 2011).
Biological Activities and Applications
- Anticancer properties have been a significant focus, with Tiwari et al. (2017) conducting studies on derivatives containing thiadiazole and benzamide groups for their in vitro anticancer activity. This research highlights the potential therapeutic applications of such compounds against various cancer cell lines (Tiwari et al., 2017).
- The synthesis and antimicrobial activities of azole derivatives, including triazole and thiadiazole compounds, were explored by Başoğlu et al. (2013). These compounds displayed notable activity against a range of microorganisms, suggesting their utility in developing new antimicrobial agents (Başoğlu et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-10-6-7-13(9-11(10)2)24-12(3)15(21-23-24)16-19-18(27-22-16)20-17(25)14-5-4-8-26-14/h4-9H,1-3H3,(H,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRIEJUGFOCCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine dihydrochloride](/img/no-structure.png)
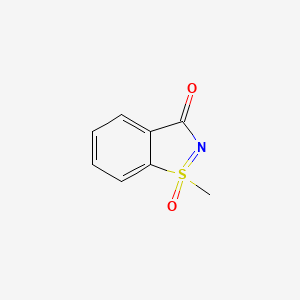
![4-(3-{1-Azaspiro[4.4]non-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2656992.png)


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)
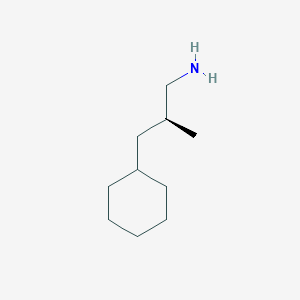
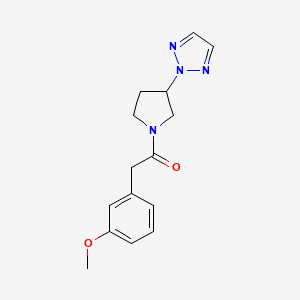
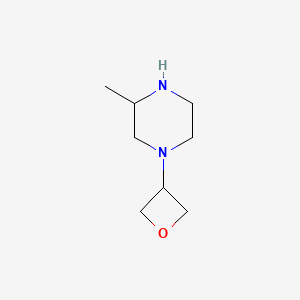
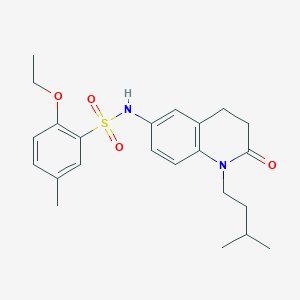
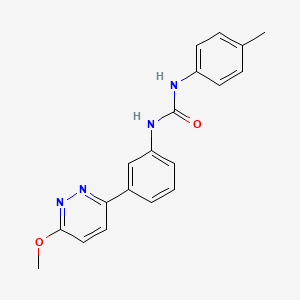
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)